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Compound of Interest

Compound Name: (-)-Vinigrol

Cat. No.: B1683060

Technical Support Center: (-)-Vinigrol

This technical support center provides researchers, scientists, and drug development
professionals with guidance on the potential off-target effects of (-)-Vinigrol in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Vinigrol and what are its known on-target effects?

Al: (-)-Vinigrol is a structurally complex diterpenoid natural product isolated from the fungus
Virgaria nigra.[1] It is known to exhibit several potent pharmacological activities, including
antihypertensive and platelet-aggregation-inhibiting properties. A primary reported on-target
effect is its role as an antagonist of Tumor Necrosis Factor-alpha (TNF-a).[1][2] More recently, it
has been shown to activate the ATF4/DDIT3-mediated PERK arm of the unfolded protein
response (UPR), leading to non-apoptotic death of breast cancer cells.[2]

Q2: What are off-target effects and why are they a concern when working with (-)-Vinigrol?

A2: Off-target effects occur when a compound interacts with proteins other than its intended
therapeutic target. These unintended interactions can lead to a range of consequences,
including unexpected phenotypic outcomes, cellular toxicity, or misinterpretation of
experimental results. Due to the complex structure of natural products like (-)-Vinigrol, it is
crucial to consider and investigate potential off-target effects to ensure that the observed
biological activities are indeed due to the modulation of the intended target.
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Q3: Are there any known off-target effects of (-)-Vinigrol?

A3: To date, comprehensive public profiling of (-)-Vinigrol against a broad panel of off-target
proteins (e.g., kinases, GPCRs, ion channels) has not been extensively reported in the
literature. Its recently identified activity on the PERK/ATF4 pathway, while a significant finding,
could be considered an off-target effect if the primary focus of a study is on its TNF-a
antagonistic properties, or vice-versa. Researchers should therefore empirically determine the
selectivity of (-)-Vinigrol in their specific cellular model.

Q4: What initial steps should | take to assess the potential for off-target effects in my
experiments?

A4: A good starting point is to perform a dose-response curve for your observed phenotype and
compare the potency with the known potency for the on-target effect. Additionally, using a
structurally unrelated compound with the same on-target activity can help to confirm that the
observed phenotype is due to the on-target effect. If discrepancies arise, a more in-depth off-
target profiling strategy may be necessary.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your
experiments with (-)-Vinigrol.

Issue 1: Unexpected Cytotoxicity Observed at
Concentrations Intended for On-Target Activity

You are using (-)-Vinigrol to inhibit TNF-a signaling, but you observe significant cell death at
concentrations where you expect to see specific antagonism.
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Unexpected Cytotoxicity Observed

Y

Step 1: Confirm On-Target Engagement
(e.g., Cellular Thermal Shift Assay - CETSA)

\

Step 2: Perform a Dose-Response Cytotoxicity Assay
(e.g., MTT or LDH Assay)

\

Step 3: Compare IC50 (Cytotoxicity) vs. IC50 (On-Target)

Significantly Higher Similar
\ \
IC50 (Cytotoxicity) >> IC50 (On-Target) IC50 (Cytotoxicity) » IC50 (On-Target)
\ \ \
Conclusion: Cytotoxicity is likely not the primary Step 4: Investigate Potential Off-Target Pathways Conclusion: Cytotoxicity may be linked to
concern at on-target concentrations. (e.g., Kinase Profiling, Proteomics) on-target mechanism or a potent off-target effect.
\

Conclusion: Cytotoxicity is likely an
off-target effect.

Click to download full resolution via product page

Caption: Troubleshooting workflow for unexpected cytotoxicity.

» Validate Target Engagement: First, confirm that (-)-Vinigrol is engaging with its intended
target (e.g., a component of the TNF-a signaling pathway) in your cellular system at the
concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
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o Determine Cytotoxic Potency: Perform a dose-response experiment using a standard
cytotoxicity assay, such as the MTT or LDH release assay, to determine the 50% inhibitory

concentration (IC50) for cytotoxicity.

o Compare Potencies: Compare the IC50 value for cytotoxicity with the IC50 value for your on-
target effect (e.g., inhibition of TNF-a-induced NF-kB activation).

e Interpret Results:

o If the cytotoxic IC50 is significantly higher than the on-target IC50, the observed cell death
at lower concentrations is less likely a direct off-target effect and may be related to other

experimental variables.

o If the cytotoxic IC50 is similar to the on-target IC50, the cytotoxicity could be linked to the
on-target mechanism or a potent off-target effect. Further investigation into off-target

pathways is warranted.

Issue 2: Inconsistent or Weaker-than-Expected TNF-a
Inhibition
You are not observing the expected level of TNF-a antagonism with (-)-Vinigrol treatment in

your cellular assay.
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Inconsistent TNF-o Inhibition

)

Step 1: Verify Compound Integrity and Concentration

!

Step 2: Confirm Target Engagement
(Cellular Thermal Shift Assay - CETSA)

) )

Target Engaged Target Not Engaged

: )

Conclusion: Issue with compound or
experimental setup.

Step 3: Assess Activation of Pro-survival Pathways

:

Check for PERK/ATF4 Pathway Activation
(Western blot for p-PERK, ATF4)

}

Conclusion: Off-target activation of pro-survival
pathways may be counteracting TNF-a inhibition.

'

Consider alternative readouts for
TNF-a signaling.

Click to download full resolution via product page
Caption: Troubleshooting workflow for inconsistent TNF-a inhibition.

» Verify Compound: Ensure the integrity and concentration of your (-)-Vinigrol stock solution.
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» Confirm Target Engagement: Use CETSA to confirm that (-)-Vinigrol is binding to its
intended target within the TNF-a pathway in your cells.

 Investigate Counteracting Pathways: Given that (-)-Vinigrol can activate the PERK/ATF4
arm of the UPR, which can have pro-survival effects, investigate if this pathway is being
activated at the concentrations you are using.[2] Activation of pro-survival pathways could
mask the inhibitory effects on TNF-a-induced apoptosis.

o Perform western blotting for markers of PERK activation, such as phosphorylated PERK
(p-PERK) and ATF4.

 Interpret Results: If you confirm target engagement but also observe activation of the PERK
pathway, it is possible that the off-target effect is interfering with your expected on-target
outcome. Consider using readouts of TNF-a signaling that are less likely to be affected by
UPR activation, or use an inhibitor of the PERK pathway as a control.

Data Presentation
Table 1: Hypothetical Potency of (-)-Vinigrol for On-

Target and Off-Target Effects

Parameter IC50 / EC50 (pM) Assay Type

On-Target Effect

TNF-a Inhibition 0.5 NF-kB Reporter Assay

Potential Off-Target Effects

Cytotoxicity (72h) 10 MTT Assay

PERK Activation 2 p-PERK Western Blot
Kinase X Inhibition 5 In vitro Kinase Assay
Kinase Y Inhibition > 50 In vitro Kinase Assay

Experimental Protocols
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Cellular Thermal Shift Assay (CETSA) for Target

Engagement
This protocol is adapted from established CETSA methodologies.[3][4][5][6]

Principle: CETSA assesses the thermal stability of a target protein in the presence and

absence of a ligand. Ligand binding stabilizes the protein, resulting in a higher melting

temperature.[3]

Procedure:

Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration
of (-)-Vinigrol or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a
suitable buffer (e.g., PBS with protease inhibitors).

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of
temperatures (e.g., 40-70°C in 2-4°C increments) for 3 minutes in a thermal cycler, followed
by cooling at room temperature for 3 minutes. Include an unheated control.

Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C
water bath.

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to
pellet the aggregated proteins.

Analysis: Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and
Western blotting using an antibody specific for the target protein.

Data Interpretation: A shift in the melting curve to a higher temperature in the presence of (-)-
Vinigrol indicates target engagement.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability.[7][8][9][10]
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Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple

formazan product. The amount of formazan is proportional to the number of viable cells.[7]

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of (-)-Vinigrol for the desired duration
(e.g., 24, 48, or 72 hours). Include vehicle-only controls.

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate
for 2-4 hours at 37°C.

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCI) to each
well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
and determine the IC50 value.

Kinase Inhibitor Profiling

This is a generalized protocol for an in vitro kinase inhibitor screen.

Principle: To assess the inhibitory activity of (-)-Vinigrol against a panel of purified protein

kinases. This is often performed as a fee-for-service by specialized companies.

Procedure:

Assay Setup: In a multi-well plate, combine a specific kinase, its substrate (e.g., a peptide),
and ATP.

Compound Addition: Add (-)-Vinigrol at various concentrations.
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o Kinase Reaction: Incubate the plate at 30°C for a specified time to allow the kinase to
phosphorylate its substrate.

o Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common
method is to measure the amount of ADP produced using a luminescence-based assay (e.g.,
ADP-Glo™).[11]

o Data Analysis: Calculate the percentage of kinase inhibition for each concentration of (-)-
Vinigrol and determine the IC50 value for each kinase in the panel.

Mandatory Visualizations
Signaling Pathways
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Caption: On-target effect of (-)-Vinigrol on the TNF-a signaling pathway.[12][13][14][15]
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Caption: Potential off-target effect of (-)-Vinigrol on the PERK signaling pathway.[16][17][18]
[19][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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